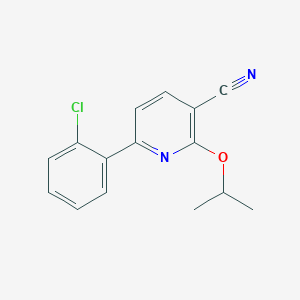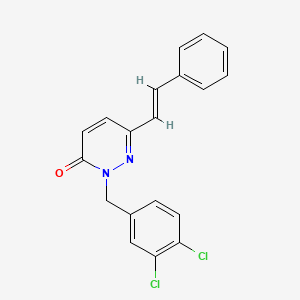
2-(4-chlorophenyl)-5-(1H-pyrazol-3-yl)-1,3-thiazole
Übersicht
Beschreibung
2-(4-Chlorophenyl)-5-(1H-pyrazol-3-yl)-1,3-thiazole, commonly referred to as CPT-11, is a small molecule that has been developed as an anticancer agent. CPT-11 is a prodrug of the active metabolite SN-38, which is a topoisomerase I inhibitor. CPT-11 has been studied extensively in clinical trials, and has been approved for use in the treatment of several types of cancer, including colorectal cancer, non-small cell lung cancer, and ovarian cancer.
Wissenschaftliche Forschungsanwendungen
Spectroscopic and Quantum Chemical Analysis
A study by Viji et al. (2020) used quantum chemical methods and vibrational spectral techniques to analyze a molecule similar to 2-(4-chlorophenyl)-5-(1H-pyrazol-3-yl)-1,3-thiazole. They explored its antimicrobial activity, revealing antifungal and antibacterial effects. Molecular docking helped identify the binding energy with different proteins, while the non-covalent interactions of the compound were highlighted from a reduced density gradient graph. This research indicates the compound's potential in biological applications like antimicrobial functions (Viji et al., 2020).
Molecular Docking and Structural Characterization
Another study by Kariuki et al. (2021) on a structurally similar molecule provided insights into its isostructural nature with triclinic, Pī symmetry. The study highlights the importance of molecular docking in understanding the interactions within such compounds, which can be crucial for applications in fields like material science or pharmacology (Kariuki et al., 2021).
Computational and Electrochemical Analysis
Saraswat and Yadav (2020) investigated quinoxaline derivatives, structurally related to this compound, for their application as corrosion inhibitors. Their study involved computational methods and electrochemical analysis, suggesting these compounds' effectiveness in corrosion inhibition, a vital aspect in industrial applications (Saraswat & Yadav, 2020).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-5-(1H-pyrazol-5-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3S/c13-9-3-1-8(2-4-9)12-14-7-11(17-12)10-5-6-15-16-10/h1-7H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFODNNICWDTIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)C3=CC=NN3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-chlorophenyl)sulfinyl-N-[3-(trifluoromethyl)phenyl]thiadiazole-4-carboxamide](/img/structure/B3035262.png)
![5-[(4-chlorophenyl)sulfinyl]-N-propyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3035263.png)
![3-chloro-2-[4-piperidino-3,6-dihydro-1(2H)-pyridinyl]-5-(trifluoromethyl)pyridine](/img/structure/B3035267.png)
![(E)-3-[4-(4-chlorophenyl)piperazin-1-yl]-N-phenylbut-2-enamide](/img/structure/B3035268.png)
![(2,4-Dichlorophenyl)[3-phenoxy-5-(trifluoromethyl)-2-pyridinyl]methanol](/img/structure/B3035269.png)
![2-[(4-Chlorobenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B3035270.png)

![4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-propoxypyridine](/img/structure/B3035273.png)
triazin-4-one](/img/structure/B3035274.png)
![6,8-dichloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B3035275.png)
![7-Methyl-2-prop-2-enylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3035277.png)
![4-chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenesulfonamide](/img/structure/B3035278.png)

![4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfinyl]methyl}-2-phenylpyrimidine](/img/structure/B3035284.png)
